molecular formula C14H21N3O2S2 B2785460 N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide CAS No. 519150-24-4

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide

Cat. No.: B2785460
CAS No.: 519150-24-4
M. Wt: 327.46
InChI Key: PUAYGPJYKVHDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21N3O2S2 and its molecular weight is 327.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H21N3O2S2
  • Molecular Weight : 327.46 g/mol
  • IUPAC Name : N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
  • Solubility : Slightly soluble in water; soluble in alcohol and ether .

This compound is part of a broader class of thiazole derivatives known for diverse biological activities. The mechanisms through which these compounds exert their effects include:

  • Antimicrobial Activity : Thiazole derivatives have been linked to antimicrobial properties against various pathogens. They interact with microbial targets, disrupting cellular functions.
  • Anticancer Activity : Research indicates that thiazole compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways. For instance, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines .
  • Cardiovascular Effects : Some studies suggest that benzene sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific sulfonamide derivatives have demonstrated the ability to decrease perfusion pressure in isolated rat heart models .

Biological Activities

The compound exhibits several notable biological activities:

Activity Type Description
AntimicrobialEffective against bacteria and fungi; mechanism involves disruption of microbial metabolism.
AnticancerInduces apoptosis in cancer cells; interacts with proteins regulating cell death pathways.
CardiovascularAlters perfusion pressure and coronary resistance; potential interaction with calcium channels .
Anti-inflammatoryExhibits properties that may reduce inflammation through various biochemical pathways.
NeuroprotectivePotential effects on neuroprotection, although specific mechanisms require further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that modifications on the thiazole ring could enhance efficacy .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that certain thiazole derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
  • Cardiovascular Impact : Research using isolated rat heart models indicated that certain benzene sulfonamide derivatives could effectively lower coronary resistance and perfusion pressure, pointing to their potential therapeutic use in managing cardiovascular conditions .

Properties

IUPAC Name

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-4-17(5-2)21(18,19)13-8-6-7-12(9-13)16-14-15-10-11(3)20-14/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAYGPJYKVHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC2=NCC(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.